Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

Catalog No.
S788088
CAS No.
732306-64-8
M.F
C13H8F5IO3S
M. Wt
466.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfon...

CAS Number

732306-64-8

Product Name

Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

IUPAC Name

bis(4-fluorophenyl)iodanium;trifluoromethanesulfonate

Molecular Formula

C13H8F5IO3S

Molecular Weight

466.16 g/mol

InChI

InChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

HTFNIUDXMGKTQK-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate (CAS: 732306-64-8) is a highly reactive, symmetric hypervalent iodine(III) reagent primarily utilized for electrophilic 4-fluorophenylation. As a diaryliodonium salt paired with a weakly coordinating triflate (-OTf) counterion, it exhibits excellent solubility in a wide range of organic solvents, including dichloromethane and fluorinated alcohols, compared to its tetrafluoroborate (-BF4) analogs . Supplied as a stable, white to off-white crystalline powder with a melting point of approximately 167–172 °C, it serves as a premium building block for installing fluorinated aromatic rings onto complex pharmaceutical scaffolds and advanced materials under mild, often transition-metal-free, conditions.

Substituting bis(4-fluorophenyl)iodonium triflate with standard aryl halides (e.g., 1-fluoro-4-iodobenzene) or alternative diaryliodonium salts fundamentally compromises reaction efficiency and product purity. Standard aryl halides lack the hypervalent iodine's exceptional leaving group ability, necessitating harsh thermal conditions and expensive transition-metal catalysts that degrade sensitive substrates[1]. Attempting to use unsymmetric diaryliodonium salts (e.g., (4-fluorophenyl)(phenyl)iodonium triflate) introduces severe chemoselectivity risks, as both aryl groups can transfer, leading to complex mixtures and costly chromatographic separations [2]. Furthermore, substituting the triflate counterion for tosylate (-OTs) or tetrafluoroborate (-BF4) frequently results in off-target O-arylation and significantly reduced yields due to poorer solubility and altered electrophilicity .

Counterion-Driven Yield and Selectivity Enhancement in N-Arylation

In comparative studies of N3-arylation (e.g., of hydantoin scaffolds), the triflate (-OTf) counterion demonstrates superior reactivity and selectivity compared to tetrafluoroborate (-BF4), bromide (-Br), and tosylate (-OTs) analogs. When utilizing bis(4-fluorophenyl)iodonium triflate, target arylated products are obtained in high yields (e.g., 68% for model hydantoin substrates) without the competing side reactions observed with other counterions. Specifically, substituting the triflate for a tosylate salt diverts the reaction pathway toward undesired O-arylation at the tosyl group, while -BF4 salts result in significantly lower overall conversion rates [1].

Evidence DimensionTarget product yield and chemoselectivity
Target Compound DataHigh N-arylation yield (68% for model substrates) with strict N-selectivity
Comparator Or BaselineTosylate (-OTs) salts (competing O-arylation) and -BF4/-Br salts (reduced yields)
Quantified DifferenceElimination of O-arylation byproducts and maximized target conversion
ConditionsCu-catalyzed or metal-free N-arylation of N-heterocycles

Procuring the triflate salt prevents product loss to off-target O-arylation, maximizing throughput and simplifying purification in complex N-heterocycle functionalization.

Oxidation-Free Covalent Functionalization of 2D Materials

For the covalent modification of highly sensitive materials like liquid-exfoliated black phosphorus (BP), bis(4-fluorophenyl)iodonium triflate provides robust arylation without inducing substrate oxidation. X-ray photoelectron spectroscopy (XPS) analysis of the P 2p core level showed no increase in oxidation during the reaction with the iodonium salt. In stark contrast, functionalization using standard aryl diazonium salts induced significant BP oxidation, increasing the oxide shoulder from a 20% baseline to approximately 30% [1].

Evidence DimensionSubstrate oxidation during functionalization (XPS oxide shoulder)
Target Compound Data0% increase in oxidation (remains at 20% baseline)
Comparator Or BaselineAryl diazonium salts (~10% absolute increase, reaching ~30% oxidation)
Quantified DifferenceComplete suppression of functionalization-induced oxidation
ConditionsWet chemical functionalization of liquid-exfoliated few-layer black phosphorus

For electronic and advanced material applications, avoiding substrate oxidation during functionalization is critical to preserving carrier mobility and preventing degradation.

Absolute Chemoselectivity via Symmetric Aryl Transfer

In metal-catalyzed and metal-free arylation reactions, unsymmetric diaryliodonium salts often suffer from poor chemoselectivity, transferring a mixture of both aryl groups to the substrate. By utilizing the symmetric bis(4-fluorophenyl)iodonium triflate, researchers guarantee 100% selective transfer of the 4-fluorophenyl moiety. This absolute chemoselectivity eliminates the formation of mixed arylation products, which are otherwise difficult and costly to separate via downstream chromatography [1].

Evidence DimensionAryl transfer selectivity
Target Compound Data100% selective transfer of the 4-fluorophenyl group
Comparator Or BaselineUnsymmetric diaryliodonium salts (yielding mixed transfer ratios)
Quantified DifferenceComplete elimination of off-target aryl transfer
ConditionsGeneral electrophilic arylation and transition-metal-catalyzed cross-coupling

Symmetric salts streamline procurement by ensuring predictable reaction outcomes and minimizing purification bottlenecks in pharmaceutical intermediate synthesis.

Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Due to its high reactivity and strict N-selectivity compared to tosylate analogs, this compound is the optimal precursor for installing 4-fluorophenyl groups onto complex N-heterocycles and hydantoin scaffolds [1]. It is particularly valuable in late-stage functionalization workflows where minimizing off-target reactions and maximizing yield are critical for cost-effective API production.

Surface Passivation of Advanced 2D Semiconductors

In the development of next-generation electronics, bis(4-fluorophenyl)iodonium triflate is uniquely suited for the covalent functionalization of oxidation-sensitive 2D materials, such as black phosphorus. Unlike diazonium salts, it enables robust surface modification without degrading the substrate's electronic properties through unwanted oxidation [2].

Transition-Metal-Free Arylation Workflows

For laboratories and industrial processes seeking to eliminate expensive and toxic palladium or copper catalysts, this hypervalent iodine reagent offers sufficient electrophilicity to drive metal-free arylations. Its symmetric structure ensures predictable, single-product outcomes, streamlining downstream purification and reducing overall process costs[3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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